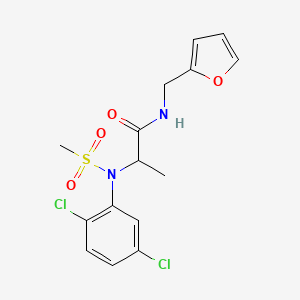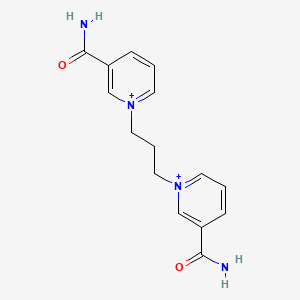![molecular formula C17H10F5N3O2S B12487576 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide](/img/structure/B12487576.png)
2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: Thiazolidinones, including this compound, have shown promising biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
The molecular targets and pathways involved in its mechanism of action are still under investigation. studies have suggested that the compound may interact with key signaling pathways, such as those involved in inflammation and cell proliferation, contributing to its therapeutic potential .
Comparison with Similar Compounds
2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide can be compared with other thiazolidinone derivatives to highlight its uniqueness. Similar compounds include:
2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid: This compound shares the thiazolidinone core but differs in its acetic acid moiety, which may influence its chemical and biological properties.
2-[(2E)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}acetamide: This derivative has additional substituents that can enhance its biological activity and specificity.
The uniqueness of this compound lies in its pentafluorophenyl group, which can impart distinct chemical properties, such as increased lipophilicity and stability, potentially enhancing its biological activity and industrial applications .
Properties
Molecular Formula |
C17H10F5N3O2S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
InChI |
InChI=1S/C17H10F5N3O2S/c18-10-11(19)13(21)15(14(22)12(10)20)24-9(26)6-8-16(27)25-17(28-8)23-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,24,26)(H,23,25,27) |
InChI Key |
IBCIPHOSUQKYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate](/img/structure/B12487504.png)
![2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-5-iodobenzamide](/img/structure/B12487511.png)
![5-(3-bromophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487514.png)

![2-[(4-Chlorophenyl)(4-methyl-1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B12487527.png)
![4-(propan-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12487534.png)
![1-Ethyl-3-[4-(phenylcarbonyl)phenyl]thiourea](/img/structure/B12487537.png)

![2-[4-(propan-2-yloxy)phenoxy]-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B12487552.png)
![[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone](/img/structure/B12487557.png)
![2-{[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol](/img/structure/B12487566.png)
![Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate](/img/structure/B12487569.png)

